N-ethyl-N-methylalanine

Description

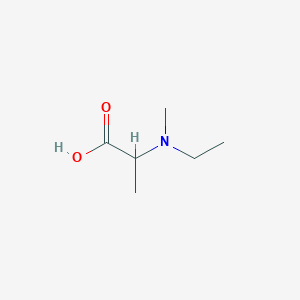

N-Ethyl-N-methylalanine is a hypothetical or less-documented alanine derivative characterized by an ethyl group and a methyl group attached to the amino nitrogen of the alanine backbone. The compound likely shares synthetic pathways with other N-alkylated amines, such as reductive amination or catalytic methylation/ethylation, as described for N-methylamines in .

Properties

IUPAC Name |

2-[ethyl(methyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-4-7(3)5(2)6(8)9/h5H,4H2,1-3H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFAGOLZNWJDWBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-ethyl-N-methylalanine can be synthesized through several methods. One common approach involves the alkylation of alanine. In this method, alanine is reacted with ethyl and methyl halides in the presence of a base, such as sodium hydroxide, to form this compound. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C.

Industrial Production Methods

Industrial production of this compound often involves large-scale alkylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques. The use of catalysts and controlled reaction environments ensures efficient production.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-N-methylalanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into simpler amines.

Substitution: It can undergo nucleophilic substitution reactions, where the ethyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like ammonia or primary amines are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce simpler amines.

Scientific Research Applications

Chemical Properties and Structure

N-ethyl-N-methylalanine is an amino acid derivative with the molecular formula . Its structure features an ethyl and a methyl group attached to the nitrogen atom, which influences its chemical behavior and interactions. Understanding these properties is crucial for its application in various fields.

Peptide Synthesis

NEMA can serve as a building block in peptide synthesis due to its ability to form stable peptide bonds. It has been utilized in the development of peptide-based molecular scaffolds, which mimic biomacromolecules for various biochemical applications. For instance, oligo(N-methylalanine) has shown promise as a functionalizable scaffold for designing protein ligands, demonstrating high flexibility in functionalization while maintaining structural integrity .

Drug Metabolism Studies

Research indicates that NEMA derivatives can be involved in metabolic pathways, particularly in studying drug metabolism and toxicity. For example, N,N-dialkyl-4-aminophenols derived from this compound have been isolated during metabolic studies involving hepatic microsomes, providing insights into metabolic hydroxylation processes . This application is crucial for understanding the pharmacokinetics of drug candidates.

Polymer Chemistry

NEMA's unique structure allows it to be incorporated into polymer matrices, enhancing material properties such as elasticity and thermal stability. It has been investigated for use in creating biodegradable polymers that can serve as drug delivery systems or environmentally friendly materials .

Surface Functionalization

The functional groups present on NEMA enable its use in surface modification techniques. This application is particularly relevant in the development of biosensors and bioactive surfaces that require specific chemical functionalities for improved biocompatibility and interaction with biological systems.

Case Study: Peptide-Based Scaffolds

A study demonstrated the synthesis of oligo(N-methylalanine) as a peptide-based molecular scaffold that exhibited high density functionalization capabilities while maintaining structural stability in aqueous environments. This scaffold was used to design ligands targeting specific proteins, showcasing its potential in drug discovery .

Case Study: Metabolic Pathway Analysis

In another study focusing on drug metabolism, researchers explored the metabolic pathways of N-ethyl-N-methylaniline derivatives, revealing significant insights into the cytochrome P450-mediated oxidation processes that are crucial for predicting drug interactions and toxicity .

Mechanism of Action

The mechanism by which N-ethyl-N-methylalanine exerts its effects involves its interaction with specific molecular targets. It can act as a substrate for enzymes, participating in catalytic processes. The ethyl and methyl groups influence its binding affinity and reactivity, affecting the overall biochemical pathways.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Related Compounds

Biological Activity

N-ethyl-N-methylalanine (NEMAL) is a compound of significant interest in various biological and pharmacological contexts. This article explores its biological activity, metabolism, potential applications, and relevant case studies, supported by data tables and research findings.

This compound is an amino acid derivative characterized by the following properties:

- Molecular Formula : C₉H₁₃N

- Molecular Weight : 135.21 g/mol

- Structure : The compound features an ethyl and a methyl group attached to the nitrogen atom of the alanine backbone.

Metabolism

The metabolism of this compound has been primarily studied in vitro using rabbit liver microsomes. Key findings include:

- Metabolic Pathways : The compound undergoes significant N-oxidation and N-demethylation. Other minor pathways include N-deethylation and di-dealkylation .

- Conversion Rates : After incubation, over 95% of the substrate was accounted for as either unchanged compound or metabolites, indicating efficient metabolic processing in liver tissues .

Biological Activity

This compound exhibits several biological activities that are noteworthy:

- Stability Against Proteolytic Degradation : Similar to other N-methylated amino acids, NEMAL shows enhanced stability against proteolytic degradation, which can increase its half-life in biological systems .

- Membrane Permeability : The substitution of methyl groups enhances the membrane permeability of peptides that incorporate NEMAL, potentially improving their bioavailability .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Stability | Higher stability against proteolytic degradation |

| Membrane Permeability | Increased permeability in cellular membranes |

| Metabolic Pathways | Primarily metabolized via N-oxidation and N-demethylation |

Case Studies

Several studies have highlighted the significance of this compound in biological contexts:

- Pharmacological Applications :

- Toxicological Assessments :

- Biodegradation Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.